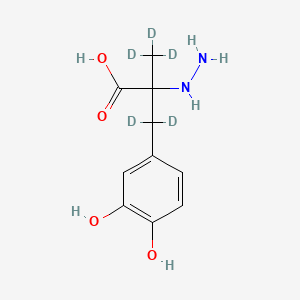

Carbidopa-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

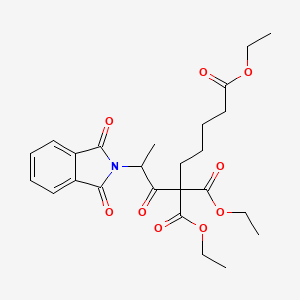

Carbidopa-d5 is a labeled variant of Carbidopa . Carbidopa is used with another medicine called levodopa to treat symptoms of Parkinson’s disease, such as stiffness or tremors . It is an inhibitor of aromatic amino acid decarboxylase and due to its chemical properties, it does not cross the blood-brain barrier .

Synthesis Analysis

Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . An ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method has been developed to quantify L-DOPA, levodopa methyl ester (LDME), and the DDCI carbidopa in human plasma .Molecular Structure Analysis

Carbidopa-d5 is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .Chemical Reactions Analysis

Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . The method is based on the selective condensation reaction between the hydrazine group from carbidopa and the formyl functional group of vanillin, a natural flavoring agent, in acidified alcoholic solution .Physical And Chemical Properties Analysis

Carbidopa-d5 is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .科学的研究の応用

Bioanalytical Method Development

Carbidopa-d5 is used in the development and validation of new bioanalytical methods. For instance, a study developed an ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method to quantify Levodopa, Levodopa Methyl Ester, and Carbidopa in human plasma . This method could be useful to simultaneously monitor these compounds’ plasma concentrations, providing a complete overview of Levodopa’s pharmacokinetics and its eventual alterations .

Management of Parkinson’s Disease

Carbidopa-d5 is a key component in the management of Parkinson’s Disease (PD). It blocks the conversion of Levodopa to dopamine outside of the central nervous system (CNS), thus inhibiting unwanted side effects of Levodopa on organs located outside of CNS during the management of PD .

Inhibition of T Cell Activation

Research has shown that Carbidopa-d5 strongly inhibits T cell activation both in vitro and in vivo . This suggests a potential therapeutic use of Carbidopa-d5 in the suppression of T cell mediated pathologies .

Mitigation of Autoimmune Diseases

Carbidopa-d5 has been found to mitigate myelin oligodendrocyte glycoprotein peptide fragment 35–55 (MOG-35-55) induced experimental autoimmune encephalitis (EAE) and collagen-induced arthritis in animal models . This indicates a potential application of Carbidopa-d5 in the treatment of autoimmune diseases .

5. Reduction of Pill Burden in Advanced Parkinson’s Disease In advanced Parkinson’s Disease (PD), a high pill burden is associated with poor compliance, reduced control of symptoms, and decreased quality of life. Carbidopa–Levodopa Enteral Suspension (CLES) has been assessed for its impact on PD-related pill burden .

作用機序

Target of Action

Carbidopa primarily targets the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . Carbidopa inhibits AADC outside the blood-brain barrier (BBB), preventing the peripheral conversion of levodopa to dopamine .

Mode of Action

Carbidopa acts by inhibiting AADC , which prevents the conversion of levodopa to dopamine outside the central nervous system (CNS) . This is significant because levodopa can cross the BBB, while dopamine cannot . By inhibiting AADC, carbidopa ensures that more levodopa reaches the brain where it can be converted to dopamine .

Biochemical Pathways

Carbidopa affects the dopaminergic pathway by inhibiting the peripheral conversion of levodopa to dopamine . This allows more levodopa to cross the BBB and be converted to dopamine in the brain, which is beneficial in conditions like Parkinson’s disease where there is a deficiency of dopamine .

Pharmacokinetics

When administered orally with levodopa, about 40-70% of the dose is absorbed . Once absorbed, carbidopa shows a bioavailability of 58% . The maximum concentration of carbidopa is achieved after approximately 143 minutes .

Result of Action

The primary result of carbidopa’s action is the increased availability of levodopa in the brain , leading to an increase in dopamine levels . This helps alleviate the symptoms of Parkinson’s disease . Additionally, carbidopa has been shown to inhibit T cell activation, suggesting a potential therapeutic use in the suppression of T cell-mediated pathologies .

Action Environment

Environmental factors such as diet and gut microbiota can influence the action of carbidopa . For example, certain gut bacteria can metabolize levodopa, reducing its availability . Carbidopa can help mitigate this by inhibiting the peripheral conversion of levodopa to dopamine . Furthermore, factors such as water pollution and pesticide exposure have been implicated in the development of Parkinson’s disease , which may indirectly influence the efficacy of carbidopa treatment.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-RPIBLTHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)

![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)